N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom in their structure, which is often associated with various biological activities. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The starting materials often include 2-chlorophenylamine and a suitable thieno[2,3-d]pyrimidine derivative. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the 2-chlorophenyl group.
Cyclization: reactions to form the benzothieno[2,3-d]pyrimidine core.
Thioether formation: to attach the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Scale-up processes: to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the oxo moiety can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Sulfoxides and sulfones: from oxidation.
Alcohols: from reduction.
Substituted aromatic compounds: from electrophilic substitution.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfur-containing compounds.
Medicine: Potential therapeutic agent for diseases where sulfur-containing compounds are effective.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes: Inhibiting or activating enzyme activity.
Bind to receptors: Modulating receptor-mediated signaling pathways.
Affect cellular processes: Such as apoptosis, cell proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide: can be compared with other sulfur-containing heterocyclic compounds such as:
Uniqueness
- The unique combination of the chlorophenyl group and the benzothieno[2,3-d]pyrimidine core in this compound may confer specific biological activities not seen in other similar compounds. This uniqueness can be exploited in drug design and development.
Properties
Molecular Formula |
C18H16ClN3O2S2 |
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Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16ClN3O2S2/c19-11-6-2-3-7-12(11)20-14(23)9-25-18-21-16(24)15-10-5-1-4-8-13(10)26-17(15)22-18/h2-3,6-7H,1,4-5,8-9H2,(H,20,23)(H,21,22,24) |
InChI Key |
PBFWNWUHIVUOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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